

The Discovery and Synthesis of Colistimethate Sodium: A Technical Guide

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Compound of Interest

Compound Name: Colistimethate Sodium

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Introduction: In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the antibiotic colistin has re-emerged as a critical last-line therapeutic agent. Initially discovered in the mid-20th century, its use was largely abandoned due to concerns over nephrotoxicity and neurotoxicity. However, the dearth of new antibiotics effective against pathogens like *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and carbapenem-resistant Enterobacteriaceae has necessitated its clinical revival. This guide provides an in-depth examination of the discovery of colistin and the subsequent development and synthesis of its less toxic prodrug, **colistimethate sodium** (CMS). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antibiotic.

Discovery and Historical Development

Colistin was first isolated in Japan in 1949 by Y. Koyama from the bacterium *Bacillus polymyxa* var. *colistinus* (now known as *Paenibacillus polymyxa*)[1][2][3][4]. Also known as polymyxin E, it belongs to the polymyxin class of polypeptide antibiotics[1][2][4]. It became available for clinical use in 1959[1]. The initial intravenous formulation was approved by the US FDA in 1959 for its potent bactericidal activity against Gram-negative bacteria[5][6].

However, reports of significant kidney and nerve damage led to a sharp decline in its use by the 1980s, as less toxic alternatives like aminoglycosides became available[1][7]. The landscape of infectious diseases has since changed dramatically. The rise of MDR organisms in the 1990s and beyond, for which few or no treatment options exist, prompted a re-evaluation

of colistin's therapeutic potential[1][7]. This has led to its resurgence as an essential, albeit challenging, last-resort treatment in modern medicine[2][7].

To mitigate the toxicity of colistin, a derivative, **colistimethate sodium** (CMS), was developed and made available for injection in 1959[1]. CMS is a prodrug that is converted in vivo to the active colistin, offering a safer, though more complex, therapeutic profile[7][8].

Milestone	Year	Description	Reference
Discovery	1947-1949	Y. Koyama isolates colistin from <i>Bacillus polymyxa</i> var. <i>colistinus</i> in Japan.	[1] [3] [4] [5]
First Clinical Use	1950s	Colistin is introduced for clinical use as an intravenous formulation.	[2] [5] [6]
Approval of CMS	1959	Colistimethate sodium (CMS), a less toxic prodrug, becomes available for injection.	[1] [5]
US Approval	1970	Colistimethate sodium is approved for medical use in the United States.	[1]
Decline in Use	1980s	Widespread discontinuation due to reports of significant nephrotoxicity and neurotoxicity.	[1] [7]
Resurgence	1990s-Present	Re-emerges as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.	[1] [2] [7]

Chemical Synthesis of Colistimethate Sodium

Colistimethate sodium is a semi-synthetic derivative of colistin, created to reduce the toxicity associated with the parent compound[\[9\]](#). The synthesis involves the chemical modification of

the primary amine groups present in the diaminobutyric acid (Dab) residues of the colistin polypeptide[10][11].

The process is a sulfomethylation reaction where colistin is treated with formaldehyde and sodium bisulfite[1][10][11][12]. This reaction adds a sulfomethyl group ($-\text{CH}_2\text{SO}_3\text{Na}$) to the five primary amines of colistin, transforming the polycationic colistin molecule into an anionic prodrug, CMS[1][13]. As a prodrug, CMS itself has little to no antibacterial activity[7]. It is unstable in aqueous solutions and, following administration, undergoes hydrolysis in vivo to release the active colistin along with a complex mixture of partially sulfomethylated derivatives[1][7][13].

Property	Colistin Sulfate	Colistimethate Sodium (CMS)	References
Chemical Formula	$\text{C}_{52}\text{H}_{98}\text{N}_{16}\text{O}_{13}$ (Colistin A)	$\text{C}_{58}\text{H}_{105}\text{N}_{16}\text{Na}_5\text{O}_{28}\text{S}_5$ (approx.)	[1][11][14]
Molar Mass	$\sim 1155.45 \text{ g}\cdot\text{mol}^{-1}$	$\sim 1750 \text{ g}\cdot\text{mol}^{-1}$	[1][15]
Charge (Physiological pH)	Polycationic (+)	Anionic (-)	[1][13]
Form	Stable Salt	Prodrug, readily hydrolysed in solution	[1]
Activity	Active antibacterial agent	Inactive prodrug, converts to active colistin	[7][8]

Mechanism of Action

The bactericidal activity of colistin is directed specifically against Gram-negative bacteria, owing to its interaction with the outer membrane[6].

- **Electrostatic Binding:** The polycationic colistin molecule has a strong affinity for the negatively charged lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the Gram-negative outer membrane[2][3][16][17]. The initial binding is an electrostatic interaction

between the positively charged α,γ -diaminobutyric acid (Dab) residues of colistin and the anionic phosphate groups of the lipid A component of LPS[2][5][6].

- **Disruption of Outer Membrane:** This binding competitively displaces divalent cations (Mg^{2+} and Ca^{2+}) that are essential for maintaining the structural integrity of the LPS layer[1][2][5][6]. This displacement leads to a disorganization and increased permeability of the outer membrane[3][18].
- **Detergent-like Action:** The lipophilic fatty acid tail of the colistin molecule then penetrates the hydrophobic regions of the bacterial membrane system[1][3][19]. This detergent-like action disrupts both the outer and inner cytoplasmic membranes, leading to the leakage of essential intracellular contents and ultimately, bacterial cell death[1][3][5].
- **Anti-Endotoxin Effect:** By binding tightly to the lipid A moiety of LPS, colistin can also neutralize the endotoxic activity of LPS, which is a key factor in the pathogenesis of septic shock[2][5][7].

Antibacterial Spectrum

Colistin demonstrates potent activity against a range of clinically significant Gram-negative pathogens. However, some Gram-negative bacteria, such as *Proteus* spp., *Providencia* spp., and *Serratia marcescens*, exhibit intrinsic resistance[20].

Organism	MIC Susceptibility Range ($\mu\text{g/mL}$)	Reference
<i>Escherichia coli</i>	0.12–128	[1]
<i>Klebsiella pneumoniae</i>	0.25–128	[1]
<i>Pseudomonas aeruginosa</i>	≤ 0.06 –16	[1]
<i>Acinetobacter baumannii</i>	Susceptible	[1][7]

Note: The emergence of acquired resistance, often mediated by plasmid-borne *mcr* genes, is a growing clinical concern.[1][21][22][23]

Experimental Protocols

Protocol 1: Generalized Synthesis of Colistimethate Sodium

This protocol describes a generalized laboratory-scale method for the sulfomethylation of colistin.

Materials:

- Colistin Sulfate
- Formaldehyde (37% solution)
- Sodium Bisulfite (NaHSO_3)
- Purified Water
- Reaction vessel with stirring capability
- pH meter
- Lyophilizer

Methodology:

- Dissolve a known quantity of Colistin Sulfate in purified water within the reaction vessel.
- Cool the solution to between 0-10°C while stirring.
- Slowly add a molar excess of formaldehyde solution to the colistin solution.
- Sequentially, and while maintaining the low temperature, slowly add a molar excess of sodium bisulfite solution. The reaction is highly exothermic and requires careful control of temperature.
- Monitor and maintain the pH of the reaction mixture within a specified range (typically neutral to slightly alkaline) for several hours to allow the sulfomethylation to proceed to completion.
- Upon completion, the resulting solution contains **colistimethate sodium**.

- The product can be isolated from the solution by lyophilization (freeze-drying) to yield **colistimethate sodium** as a white to off-white powder.
- Characterization of the final product should be performed using techniques such as HPLC to confirm the conversion and assess purity[10].

Protocol 2: Reconstitution of Colistimethate Sodium for Administration

This protocol outlines the standard procedure for preparing lyophilized CMS for clinical use (e.g., intravenous infusion or nebulization). Strict aseptic technique is mandatory.

Materials:

- Vial of lyophilized **Colistimethate Sodium** (e.g., 1 or 2 million International Units)
- Sterile diluent (e.g., Sterile Water for Injection or 0.9% Sodium Chloride)[8][24]
- Sterile syringe and needle
- Final infusion solution (if for IV), e.g., 50 mL 0.9% Sodium Chloride[8]

Methodology:

- Wash hands thoroughly and prepare a clean, aseptic workspace[24][25].
- Remove the protective cap from the CMS vial to expose the rubber stopper[24][25].
- Using a sterile syringe, draw up the required volume of sterile diluent. For a 1 million IU vial, 3-5 mL is typically used; for a 2 million IU vial, 4-10 mL may be used[8][26].
- Inject the diluent into the CMS vial.
- Gently swirl or rotate the vial to dissolve the powder completely[24][27]. Avoid vigorous shaking, as this can cause frothing[25][27].
- Once dissolved, the solution should be visually inspected for particulate matter and discoloration.

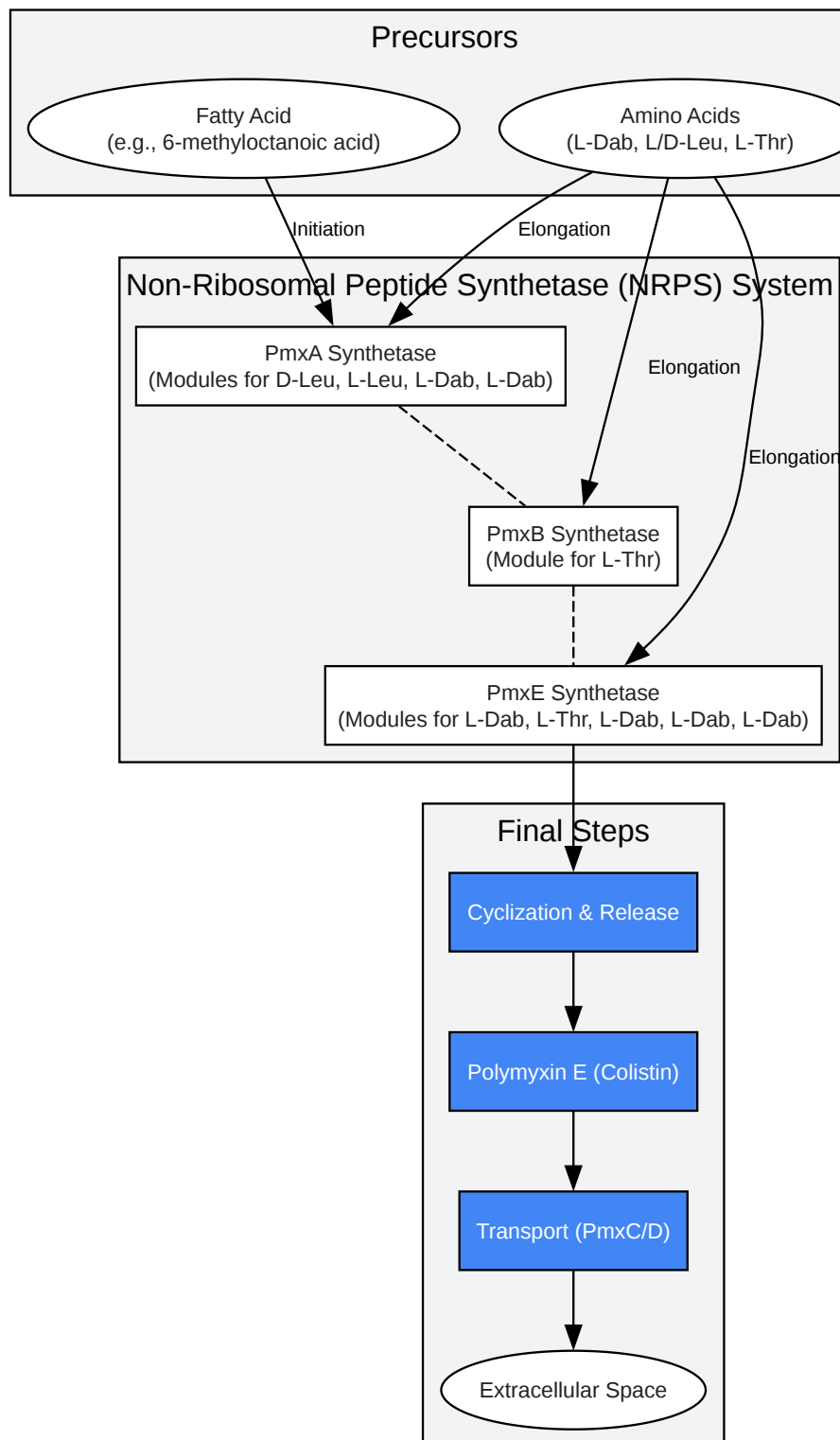
- For intravenous infusion, withdraw the reconstituted solution and add it to the final infusion bag (e.g., 50 mL 0.9% Sodium Chloride)[8]. The infusion should be started promptly after preparation[8].
- For nebulization, the reconstituted solution is poured directly into the nebulizer chamber[24].

Dose Form	International Units (IU)	Milligrams (mg) of Colistimethate	Milligrams (mg) of Colistin Base Activity (CBA)	Reference
Conversion Factor	12,500 IU	1 mg	~0.37 mg	[28]
Example Vial	2,000,000 IU	160 mg	~60 mg	[28]
Example Vial	1,000,000 IU	80 mg	~30 mg	[29]

Visualizations

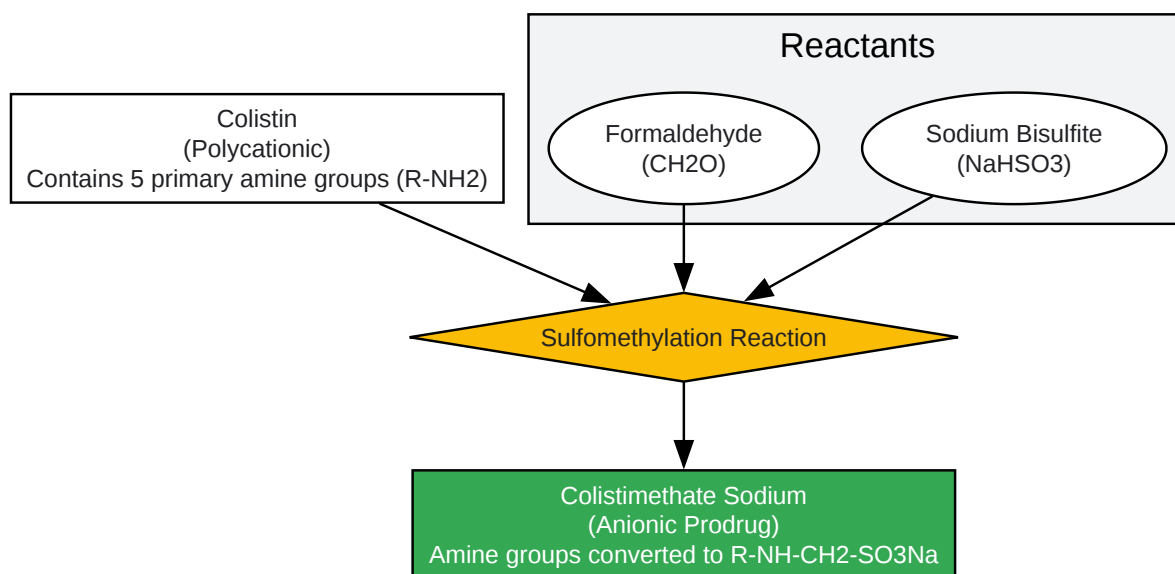
Biosynthesis and Synthesis Pathways

Biosynthesis of Polymyxin E (Colistin)

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Caption: Biosynthesis of Polymyxin E via the NRPS system.

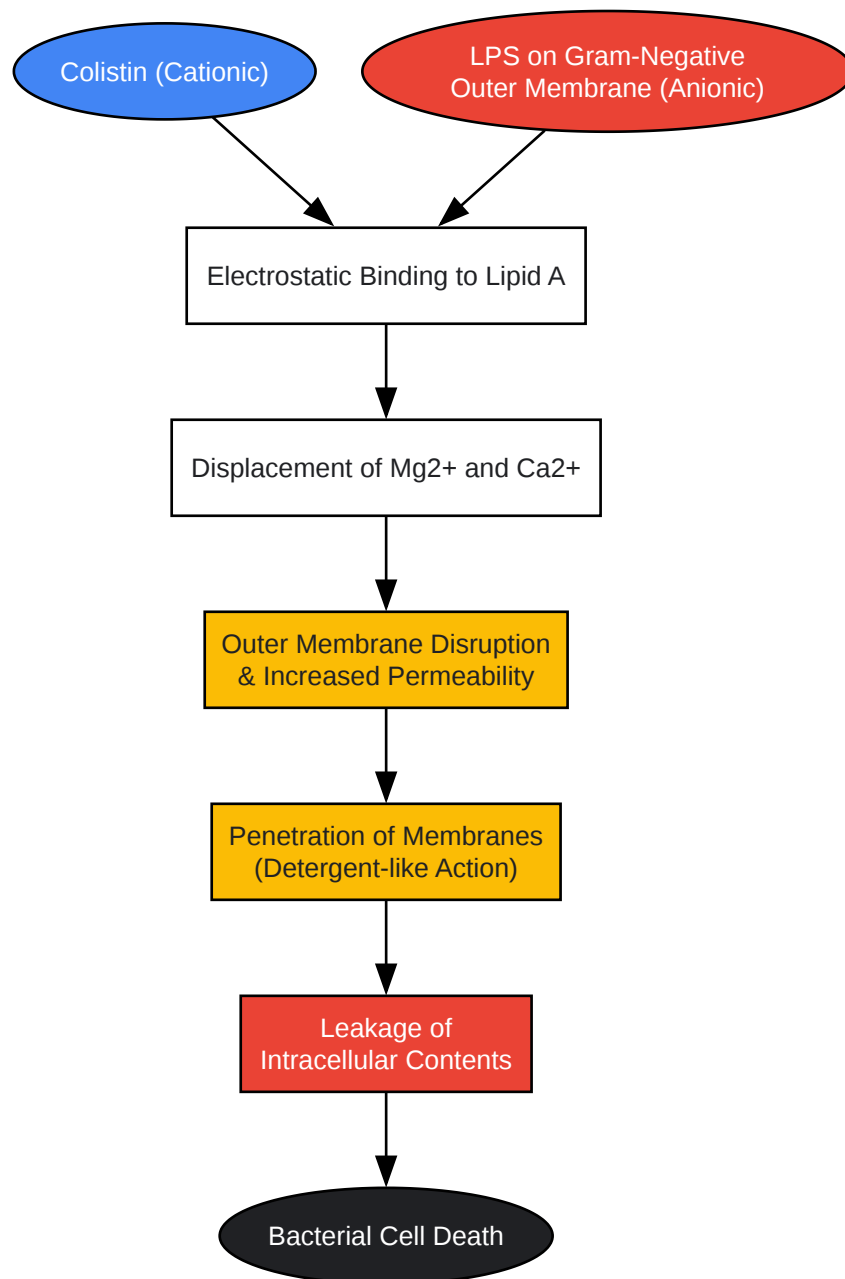
Synthesis of Colistimethate Sodium (CMS)

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Caption: Chemical synthesis of CMS from colistin.

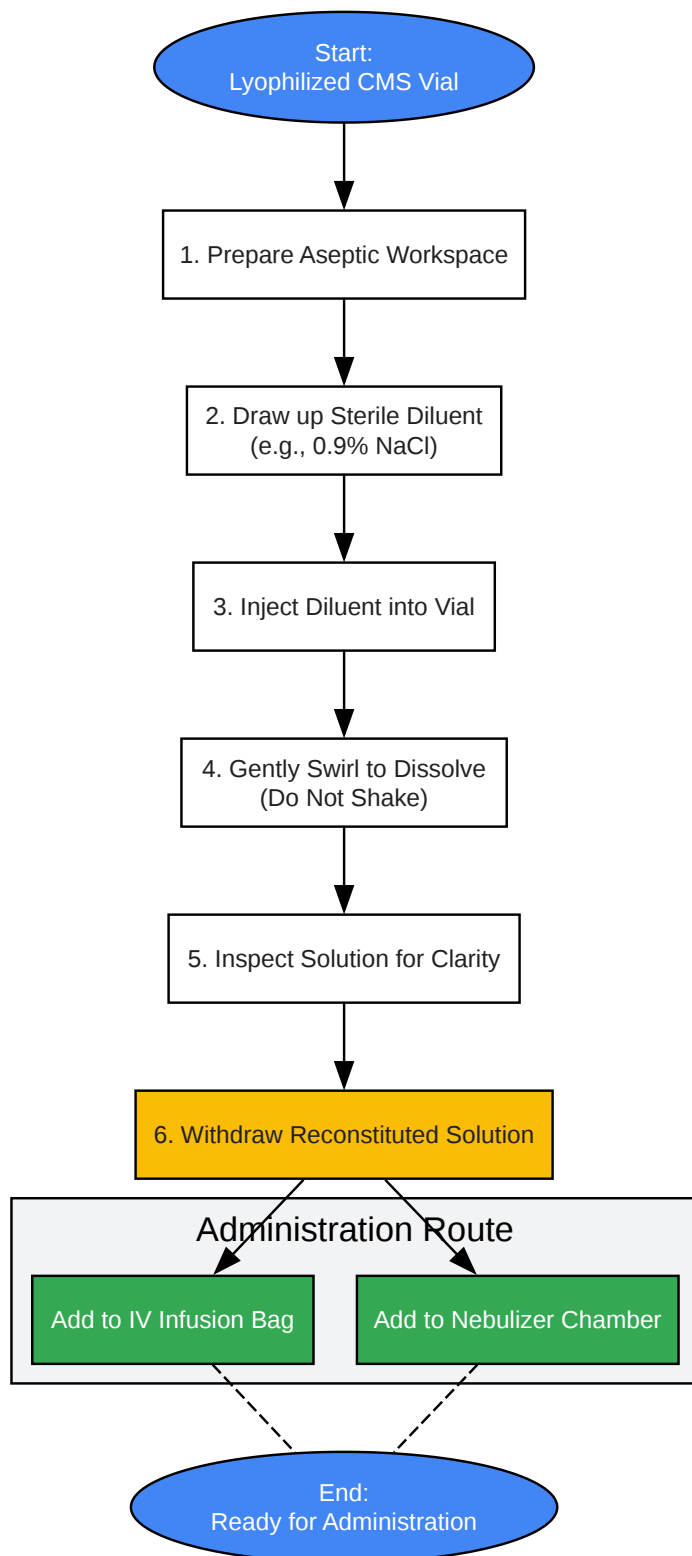
Mechanism and Experimental Workflow

Mechanism of Action of Colistin

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Caption: Stepwise mechanism of colistin's bactericidal action.

Workflow for CMS Reconstitution

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Caption: Experimental workflow for reconstituting CMS.

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